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Compound of Interest

Compound Name: 2'5"-Dichloroacetophenone

Cat. No.: B105169

This technical guide provides a comprehensive overview of the spectral data for 2',5'-
dichloroacetophenone, a chemical intermediate used in the synthesis of various organic
compounds.[1] The following sections present its nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data
acquisition. This document is intended for researchers, scientists, and professionals in the field
of drug development and chemical synthesis.

Compound Information

e |[UPAC Name: 1-(2,5-dichlorophenyl)ethan-1-one
o CAS Number: 2476-37-1[1]

e Molecular Formula: CsHeCI20[1][2][3][4]

e Molecular Weight: 189.04 g/mol [1][2]

e Physical Form: Liquid or low-melting solid[1]

e Melting Point: 11-13 °C[1]

e Density: 1.312 g/mL at 25 °C[1]

e Refractive Index: n20/D 1.5624[1]
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Spectral Data Summary

The following tables summarize the key spectral data for 2',5'-dichloroacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: *H NMR Spectral Data

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
Data not explicitly
found in search Methyl Protons (-CHs)

results

Data not explicitly )
Aromatic Protons (Ar-

H)

found in search

results

Table 2: 13C NMR Spectral Data

Chemical Shift (8) ppm Assignment

Data not explicitly found in search results Carbonyl Carbon (C=0)
Data not explicitly found in search results Aromatic Carbons (Ar-C)
Data not explicitly found in search results Methyl Carbon (-CH3)

Note: While specific peak values for *H and 3C NMR were not available in the provided search
results, ChemicalBook confirms the availability of these spectra.[2][3] The tables above serve
as a template for the expected signals.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands
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Wavenumber (cm~?) Functional Group
~1680-1700 C=0 (Aryl Ketone Stretch)
~3000-3100 C-H (Aromatic Stretch)
~1450-1600 C=C (Aromatic Ring Stretch)
~1000-1200 C-CI (Aryl Halide Stretch)

Note: The exact peak values can be found on spectral databases like ChemicalBook and
SpectraBase.[4][5] The values above represent typical ranges for the assigned functional

groups.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

mlz lon Notes

Molecular ion peak,

188 [M]*+ corresponding to the mass of
CsHsCI20.
Isotope peak due to the

190 [M+2]*
presence of one 3’Cl atom.
Isotope peak due to the

192 [M+4]*

presence of two 3’Cl atoms.

Note: The mass of the molecular ion is reported as 188.[2] The presence of two chlorine atoms
will result in a characteristic M, M+2, and M+4 isotope pattern in a ratio of approximately 9:6:1.

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:
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o Accurately weigh 10-20 mg of 2',5'-dichloroacetophenone for *H NMR (or 50-100 mg for
13C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,
Chloroform-d, CDCIs).[6] Tetramethylsilane (TMS) is typically added as an internal
standard for chemical shift referencing.[7]

o Ensure the sample is fully dissolved. Gentle vortexing or warming may be applied if
necessary.[6]

o Filter the solution through a Pasteur pipette containing a small plug of glass wool directly
into a clean, dry 5 mm NMR tube to remove any particulate matter.

o Cap the NMR tube securely.

o Data Acquisition:
o Insert the sample tube into the spinner turbine, adjusting the depth with a gauge.
o Place the sample into the NMR spectrometer.
o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical
peaks.

o Tune and match the probe for the appropriate nucleus (*H or 13C).

o Acquire the spectrum using standard pulse sequences. For 13C NMR, proton decoupling is
typically used to simplify the spectrum.

Infrared (IR) Spectroscopy (Thin Film Method)

e Sample Preparation:

o Since 2',5'-dichloroacetophenone is a liquid or low-melting solid, the thin film method is
ideal.[1]

o Place a small drop of the neat liquid sample onto a salt plate (e.g., NaCl or KBr).[8]
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o If the sample is solid, dissolve a small amount (5-10 mg) in a few drops of a volatile
solvent like methylene chloride.[8]

o Drop the solution onto a salt plate and allow the solvent to completely evaporate, leaving a
thin film of the compound.[8][9]

o Place a second salt plate on top to create a capillary film.

o Data Acquisition:

[e]

Place the prepared salt plates into the sample holder of the FT-IR spectrometer.
o Acquire a background spectrum of the empty instrument.
o Acquire the sample spectrum.

o The instrument software will automatically ratio the sample spectrum against the
background to produce the final absorbance or transmittance spectrum.

o After analysis, clean the salt plates thoroughly with a suitable solvent (e.g., acetone) and
return them to a desiccator.[9]

Mass Spectrometry (MS)

o Sample Introduction and lonization:

o Introduce a small amount of the sample into the mass spectrometer, typically after
separation by Gas Chromatography (GC-MS) or via direct infusion.

o The sample is vaporized in a high-vacuum source chamber.[10]

o In Electron lonization (EI) mode, the vaporized molecules are bombarded with a high-
energy electron beam (typically 70 eV).[11][12] This process ejects an electron from the
molecule, creating a positively charged molecular ion ([M]*) and various fragment ions.[11]
[13]

o Mass Analysis and Detection:
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o The generated positive ions are accelerated by an electric field.[10]

o The ions then travel through a magnetic field, which deflects them based on their mass-to-

charge (m/z) ratio.[11] Lighter ions are deflected more than heavier ions.

o A detector measures the abundance of ions at each m/z value.

o The resulting data is plotted as a mass spectrum, showing the relative abundance of each

ion. The most abundant ion is designated the base peak and assigned a relative intensity

of 100%.[11]

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2',5'-dichloroacetophenone.
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Caption: Workflow for spectroscopic analysis from sample preparation to structural elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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